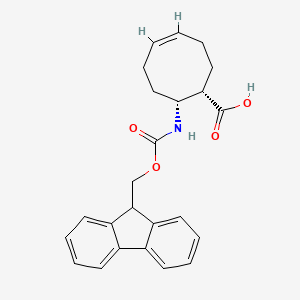

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis, particularly in the field of peptide chemistry, due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve automated synthesis processes and the use of high-purity reagents to ensure consistency and yield.

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly removed under basic conditions to liberate the free amine for subsequent peptide coupling. For example:

-

Mechanism : Base-induced β-elimination, cleaving the Fmoc group via a two-step process (Figure 1).

Table 1: Fmoc Deprotection Conditions

| Reagent | Time | Temperature | Yield* | Source |

|---|---|---|---|---|

| 20% piperidine/DMF | 20 min | RT | >95% | |

| DBU (1,8-diazabicycloundec-7-ene) | 5 min | RT | ~90% |

*Yields are illustrative based on analogous Fmoc-amino acid deprotection .

Peptide Coupling Reactions

The carboxylic acid group participates in standard peptide bond formation. Common coupling agents include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (Diisopropylcarbodiimide) with Oxyma or HOAt

Example Reaction :

Fmoc cis 8 aminocyclooct 4 ene 1 carboxylic acid+HATU+DIEA→Activated ester intermediateAminePeptide bond

Table 2: Coupling Reagent Efficiency

| Reagent | Solvent | Activation Time | Typical Yield | Source |

|---|---|---|---|---|

| HATU/Oxyma | DMF | 30 min | 85–95% | |

| DIC/HOAt | DCM | 45 min | 80–90% |

Hydrogenation of the Cyclooctene Double Bond

The cis-4-ene moiety in the cyclooctene ring can undergo catalytic hydrogenation to yield a saturated cyclooctane derivative, modifying conformational flexibility:

-

Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C.

-

Outcome : Conversion to N-Fmoc-cis-8-aminocyclooctane-1-carboxylic acid .

Functionalization via the Cyclooctene Ring

The strained cyclooctene double bond may participate in:

-

Ring-Opening Metathesis Polymerization (ROMP) :

-

Diels-Alder Reactions :

N-Methylation Strategies

Analogous to methods for Fmoc-N-Me-AA-OH synthesis :

-

Alkylation : Using dimethyl sulfate or methyl iodide with DBU.

-

Conditions : Solid-phase synthesis on 2-CTC resin (Figure 2).

Key Steps :

-

Protection : o-Nitrobenzenesulfonyl (o-NBS) group installation.

-

Methylation : Alkylation with methyl iodide or dimethyl sulfate.

-

Deprotection : Mercaptoethanol for o-NBS removal.

Stability Under Acidic/Basic Conditions

-

Acid Stability : The Fmoc group is labile under strong acids (e.g., TFA), but the cis-cyclooctene ring may undergo ring-opening at high acid concentrations.

-

Base Stability : Stable under mild basic conditions (e.g., piperidine) but susceptible to epimerization at extreme pH .

Comparative Reactivity with Analogous Compounds

Table 3: Reactivity of Fmoc-Protected Cyclic Amino Acids

Applications De Recherche Scientifique

Chemical Synthesis Applications

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is primarily utilized in the synthesis of peptides and other complex molecules. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective reactions, enabling the compound to serve as a versatile intermediate in organic synthesis.

Peptide Synthesis

The compound is crucial in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino functionality during the coupling reactions. This protection strategy allows for the sequential addition of amino acids to form peptides without undesired side reactions.

Synthesis of β-amino Acids

Research indicates that this compound can be used to synthesize various β-amino acids, which are valuable in medicinal chemistry due to their ability to influence the conformation and biological activity of peptides .

Biological Research Applications

The compound has significant implications in biological research, particularly in studying protein interactions and developing peptide-based therapeutics.

Drug Development

This compound has been explored for its potential in drug design, especially for targeting specific biological pathways. Its structural uniqueness contributes to the development of novel therapeutic agents with enhanced efficacy and selectivity .

Protein Interaction Studies

This compound aids in understanding protein-ligand interactions by serving as a model for designing peptide inhibitors or modulators that can selectively bind to target proteins .

Industrial Applications

In industrial settings, this compound is used as a building block for specialized materials and complex chemical entities.

Material Science

The compound's unique cyclooctene structure allows it to be incorporated into polymers and other materials that require specific mechanical or chemical properties .

Synthesis of Hydroxylated β-amino Acid Derivatives

A study reported the synthesis of hydroxylated derivatives using this compound as a precursor. The hydroxylation process demonstrated regioselectivity and efficiency, highlighting the compound's utility in producing complex amino acid derivatives .

Anticancer Activity Investigations

Recent investigations have explored the anticancer properties of compounds derived from this compound, showing promising results against various cancer cell lines . These studies emphasize its potential role in developing new anticancer agents.

Mécanisme D'action

The mechanism of action of N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid involves the protection of the amino group by the Fmoc group. This protection allows for selective reactions to occur at other functional groups without interference from the amino group. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Fmoc-8-aminooctanoic acid: Similar in structure but lacks the cyclooctene ring.

N-Fmoc-L-alanine: A simpler amino acid derivative used in peptide synthesis.

Fmoc-protected azido amino acids: Used for click chemistry and bioconjugation.

Uniqueness

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is unique due to its cyclooctene ring, which provides additional reactivity and structural complexity compared to simpler Fmoc-protected amino acids. This uniqueness makes it valuable for the synthesis of more complex molecules and the study of intricate biochemical interactions.

Activité Biologique

N-Fmoc-(+/-)-cis-8-aminocyclooct-4-ene-1-carboxylic acid is a cycloalkane derivative that has garnered attention in synthetic chemistry and medicinal research due to its unique structural properties. This compound belongs to the class of β-amino acids, which are known for their potential applications in drug development and peptide synthesis. Understanding its biological activity is crucial for evaluating its utility in pharmaceutical applications.

- Molecular Formula : C₁₃H₁₇NO₂

- Molecular Weight : 221.28 g/mol

- Structure : The Fmoc (9-fluorenylmethoxycarbonyl) group is a common protecting group used in peptide synthesis, allowing for selective reactions without interference from amino or carboxylic acid functionalities.

Synthesis

The synthesis of this compound typically involves the regioselective hydrolysis of corresponding precursors, such as cis-cyclooctadiene derivatives. Recent studies have optimized these synthetic routes to enhance yield and purity, employing various catalytic methods including CALB (Candida antarctica lipase B) for selective transformations .

1. Antimicrobial Properties

Research has indicated that derivatives of β-amino acids exhibit significant antimicrobial activity. For instance, a study demonstrated that certain cyclic β-amino acids could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown promising results against specific viruses. The mechanism appears to involve interference with viral replication processes, although further studies are necessary to elucidate the exact pathways involved .

3. Modulation of Protein Interactions

The unique structure of this compound allows it to act as a conformationally restricted analogue of natural amino acids, potentially influencing protein folding and interactions. This property is particularly relevant in designing inhibitors for protein-protein interactions, which are crucial in many disease pathways .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activity against various cancer cell lines. The results indicated that this compound exhibited cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Peptide Synthesis Applications

In peptide synthesis, the incorporation of this compound has been explored to create novel peptides with enhanced stability and bioactivity. These peptides showed improved binding affinity to target proteins compared to traditional amino acids, highlighting the advantages of using cyclic β-amino acids in therapeutic development .

Data Table: Biological Activities

Propriétés

IUPAC Name |

(1S,4Z,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooct-4-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h1-2,5-12,20-22H,3-4,13-15H2,(H,25,28)(H,26,27)/b2-1-/t20-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHLMAPSYHOIMG-BQKRJBDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1C[C@@H]([C@@H](CC/C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.